molecular formula C8H6FNOS B1362566 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- CAS No. 100638-20-8

2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-

Cat. No. B1362566
CAS RN: 100638-20-8
M. Wt: 183.2 g/mol
InChI Key: ZRSCIBYAOVOFIG-UHFFFAOYSA-N
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Description

2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- is a heterocyclic compound with a wide range of applications in both scientific research and industrial processes. This compound has unique properties that make it an attractive option for a variety of applications. In

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which are structurally similar to 7-fluoro-4H-1,4-benzothiazin-3-one, have been reported to possess antimicrobial activity . This suggests that 7-fluoro-4H-1,4-benzothiazin-3-one could also have potential antimicrobial applications.

Antiviral Activity

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives have also been reported to have antiviral activity . This could imply that 7-fluoro-4H-1,4-benzothiazin-3-one might be used in antiviral research.

Antihypertensive Activity

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to have antihypertensive activity . This suggests that 7-fluoro-4H-1,4-benzothiazin-3-one could be used in the development of antihypertensive drugs.

Antidiabetic Activity

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to have antidiabetic activity . This could imply that 7-fluoro-4H-1,4-benzothiazin-3-one might be used in antidiabetic research.

Anticancer Activity

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to have anticancer activity . This suggests that 7-fluoro-4H-1,4-benzothiazin-3-one could be used in the development of anticancer drugs.

KATP Channel Activators

A series of 4H-1,2,4-benzothiadiazine-1,1-dioxides were reported and evaluated as KATP channel activators . This could imply that 7-fluoro-4H-1,4-benzothiazin-3-one might be used in research related to KATP channel activators.

AMPA Receptor Modulators

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to have AMPA receptor modulating activity . This suggests that 7-fluoro-4H-1,4-benzothiazin-3-one could be used in the development of AMPA receptor modulators.

Antifungal Activity

Some novel 4H-1,4-benzothiazines and their sulfone derivatives have been synthesized and their in vitro antimicrobial assessment was carried out against selected fungi species . This could imply that 7-fluoro-4H-1,4-benzothiazin-3-one might be used in antifungal research.

properties

IUPAC Name

7-fluoro-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNOS/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSCIBYAOVOFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30313473
Record name 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-

CAS RN

100638-20-8
Record name 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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